Camphoric acid Camphoric acid (+/-)-Camphoric acid is a dicarboxylic acid.
Brand Name: Vulcanchem
CAS No.: 19889-42-0
VCID: VC11979922
InChI: InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C10H16O4
Molecular Weight: 200.23 g/mol

Camphoric acid

CAS No.: 19889-42-0

Cat. No.: VC11979922

Molecular Formula: C10H16O4

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

Camphoric acid - 19889-42-0

CAS No. 19889-42-0
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
IUPAC Name 1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid
Standard InChI InChI=1S/C10H16O4/c1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)
Standard InChI Key LSPHULWDVZXLIL-UHFFFAOYSA-N
Canonical SMILES CC1(C(CCC1(C)C(=O)O)C(=O)O)C
Boiling Point 311.00 to 312.00 °C. @ 760.00 mm Hg (est)
Melting Point 202 - 203 °C

Structural and Chemical Foundations of Camphoric Acid

Relationship to Camphor

Camphoric acid originates from the oxidation of camphor (C₁₀H₁₆O), a bicyclic monoterpene ketone extracted from Cinnamomum camphora trees or synthesized from turpentine oil . The oxidation process replaces camphor’s ketone group with carboxylic acid functionalities, yielding a dicarboxylic acid with the provisional formula C₁₀H₁₄O₄ (exact molecular weight: 214.22 g/mol) . Its IUPAC name, 1,2,2-trimethyl-3-oxabicyclo[2.2.2]octane-3-carboxylic acid, reflects its fused bicyclic structure and substituents.

Synthesis Pathways

Industrial production of camphoric acid relies on nitric acid-mediated oxidation of camphor or its precursors (e.g., borneol, isoborneol) under controlled conditions. Key advancements include:

Table 1: Synthesis Methods for Camphoric Acid

Starting MaterialOxidizing AgentCatalystYieldTemperaturePressure
d-CamphorHNO₃Hg(NO₃)₂85%80–100°C1–2 atm
IsoborneolHNO₃Fe/Hg78%70–90°CAmbient
Racemic CamphorHNO₃HgO82%100–120°CElevated

The inclusion of mercury salts (e.g., Hg(NO₃)₂) or iron enhances reaction efficiency by facilitating electron transfer . For instance, a 1943 patent demonstrated that combining 304 g of d-camphor with nitric acid and mercury at 80°C produced d-camphoric acid with a melting point of 186–187°C and 85% yield .

Physicochemical Properties and Reactivity

Physical Characteristics

Camphoric acid exists as a white crystalline solid with the following properties:

  • Melting Point: 186–187°C (d-form)

  • Solubility: Insoluble in water; soluble in ethanol, diethyl ether, and dimethyl sulfoxide (DMSO)

  • Density: 1.12 g/cm³ (estimated)

  • Odor: Pungent, reminiscent of camphor but less volatile

Chemical Behavior

The compound undergoes characteristic reactions of dicarboxylic acids, including esterification and decarboxylation. Bromination in the presence of sulfuric acid yields halogenated derivatives, while prolonged oxidation can degrade the bicyclic backbone . Notably, camphoric acid’s stability under physiological conditions (pH 7.4, 37°C) makes it suitable for biomedical applications .

Industrial and Biomedical Applications

Traditional Uses

Historically, camphoric acid served as:

  • A plasticizer in cellulose nitrate explosives

  • A precursor for synthesizing camphorated oil and pharmaceutical intermediates

  • A moth repellent in textile treatments

Osteoblast Differentiation and Bone Health

A landmark study by Lee et al. (2010) revealed that camphoric acid stimulates osteoblast differentiation in MC3T3-E1 cells, a murine pre-osteoblast model . Key findings include:

Table 2: Effects of Camphoric Acid on Osteoblasts

ParameterResult (10 μM Camphoric Acid)Mechanism
Alkaline Phosphatase2.5-fold increaseUpregulation of Runx2
Glutamate Receptor (NMDAR1)3.1-fold inductionEnhanced Ca²⁺ signaling
NF-κB Activation4.2-fold increaseTranscriptional regulation

Camphoric acid’s structural similarity to glutamate receptor ligands enables it to modulate NMDAR1 and mGluR8 expression, triggering downstream pathways like NF-κB and AP-1 that promote bone formation .

Recent Advances and Future Directions

Sustainable Synthesis

Recent efforts aim to replace mercury catalysts with iron-doped zeolites, achieving 80% yields while minimizing environmental impact .

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